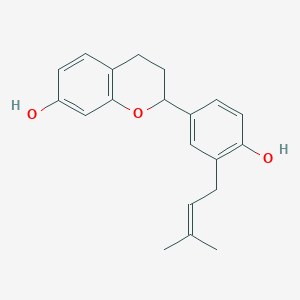

7,4'-Dihydroxy-3'-Prenylflavan

Übersicht

Beschreibung

7,4'-Dihydroxy-3'-prenylflavan (7,4'-DH-3'-PF) is a natural product found in plants, and is known to possess a wide range of biological activities. It is a prenylated flavanone with a molecular weight of approximately 300 Da, and is characterized by its unique structure, which consists of four rings and two hydroxyl groups. 7,4'-DH-3'-PF has been studied for its potential applications in various fields, including medicine, food science, and biotechnology. In

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Prenylierte Flavonoide, einschließlich 7,4'-Dihydroxy-3'-Prenylflavan, wurden auf ihre potenziellen Antitumoreigenschaften untersucht {svg_1}. Sie können das Wachstum von Krebszellen hemmen und Apoptose induzieren, was sie zu einem vielversprechenden Forschungsgebiet in der Onkologie macht {svg_2}.

Entzündungshemmende Wirkungen

Diese Verbindungen zeigen auch entzündungshemmende Wirkungen {svg_3}. Sie können die Produktion von proinflammatorischen Zytokinen und anderen Mediatoren der Entzündung hemmen, was möglicherweise einen natürlichen Ansatz zur Behandlung von entzündlichen Erkrankungen bietet {svg_4}.

Neuroprotektive Eigenschaften

Untersuchungen haben gezeigt, dass prenylierte Flavonoide neuroprotektive Eigenschaften haben können {svg_5}. Sie könnten Neuronen möglicherweise vor Schäden schützen, was Auswirkungen auf Krankheiten wie Alzheimer und Parkinson haben könnte {svg_6}.

Antidiabetische Aktivität

Prenylierte Flavonoide wurden auf ihre potenziellen antidiabetischen Wirkungen untersucht {svg_7}. Sie können die Insulinempfindlichkeit und den Glukosestoffwechsel verbessern, was für die Behandlung von Diabetes von Vorteil sein könnte {svg_8}.

Anti-Adipositas-Effekte

Diese Verbindungen können auch Anti-Adipositas-Effekte haben {svg_9}. Sie könnten möglicherweise die Adipogenese hemmen und die Lipolyse fördern, was bei der Behandlung von Fettleibigkeit helfen könnte {svg_10}.

Kardioprotektive Wirkungen

Prenylierte Flavonoide, einschließlich this compound, können kardioprotektive Wirkungen haben {svg_11}. Sie könnten das Herz möglicherweise vor Schäden schützen, was Auswirkungen auf die Herz-Kreislauf-Gesundheit haben könnte {svg_12}.

Anti-Osteoklastogene Aktivitäten

Es wurde gezeigt, dass diese Verbindungen anti-osteoklastogene Aktivitäten haben {svg_13}. Sie können die Bildung und Funktion von Osteoklasten hemmen, was für die Knochengesundheit von Vorteil sein könnte {svg_14}.

Wirkmechanismus

- Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, possess one or more prenyl groups in their flavonoid nucleus. These prenyl side chains enhance structural diversity and increase bioactivity and bioavailability .

- The prenyl groups in 7,4’-Dihydroxy-3’-prenylflavan contribute to its higher lipid solubility, affinity for cell membranes, and gastrointestinal absorption capacity .

- However, prenylated flavonoids are known to exhibit various biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, and cardioprotective effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Its potential as a lead compound warrants continued investigation . 🌿🔬

Zukünftige Richtungen

Prenylated flavonoids show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . They are the main active ingredient in many traditional Chinese medicines and functional food resources, such as Morus alba, Glycyrrhiza uralensis, Humulus lupulus, Artocarpus heterophyllus, Glycine max, and Ficus carica fruits . They are promising lead compounds or nutraceuticals due to their diverse health benefits in oncotherapy, glycolipid metabolism balance, and the cardiovascular system .

Biochemische Analyse

Biochemical Properties

7,4’-Dihydroxy-3’-prenylflavan plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inactive aromatase inhibitor . Additionally, 7,4’-Dihydroxy-3’-prenylflavan exhibits antibacterial activity, suggesting interactions with bacterial proteins and enzymes . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules.

Cellular Effects

7,4’-Dihydroxy-3’-prenylflavan affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, possess higher lipid solubility and affinity for cell membranes, enhancing their interaction with cellular targets . These interactions can lead to changes in cell function, such as modulation of signaling pathways involved in inflammation and cancer .

Molecular Mechanism

The molecular mechanism of 7,4’-Dihydroxy-3’-prenylflavan involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, influencing their activity. For example, it has been shown to be inactive as an aromatase inhibitor, indicating a lack of binding to the aromatase enzyme . Additionally, 7,4’-Dihydroxy-3’-prenylflavan may exert its effects through enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,4’-Dihydroxy-3’-prenylflavan can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. It is recommended to store 7,4’-Dihydroxy-3’-prenylflavan at -20°C to maintain its stability . Long-term studies have shown that the compound can be stored for several months without significant degradation

Dosage Effects in Animal Models

The effects of 7,4’-Dihydroxy-3’-prenylflavan vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

7,4’-Dihydroxy-3’-prenylflavan is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, have been shown to impact glycolipid metabolism, which is crucial for maintaining energy balance and normal physiological functions . These interactions can lead to changes in glucose and lipid metabolism, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 7,4’-Dihydroxy-3’-prenylflavan within cells and tissues involve specific transporters and binding proteins. The compound’s lipid solubility enhances its ability to cross cell membranes and reach intracellular targets . Additionally, 7,4’-Dihydroxy-3’-prenylflavan may interact with transport proteins, facilitating its distribution within the body .

Subcellular Localization

7,4’-Dihydroxy-3’-prenylflavan exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 7,4’-Dihydroxy-3’-prenylflavan is crucial for elucidating its precise mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORNIGLAKNPZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

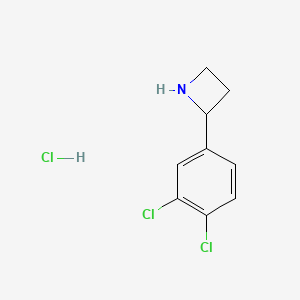

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of 7,4'-Dihydroxy-3'-prenylflavan and where has it been found?

A1: this compound is a flavan, a class of flavonoids. Its structure consists of a benzene ring (A) fused to a dihydropyran ring (C) that bears a phenyl substituent (B) at the 2-position. It has hydroxyl groups at positions 7 and 4', and a prenyl group at position 3' of the B ring.

Q2: Have any biological activities been reported for this compound?

A2: While this compound itself hasn't been extensively studied for specific activities, research suggests that it exhibits antibacterial properties. Studies have shown that it demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, and Fusarium oxysporum. [] This suggests potential for further investigation into its possible therapeutic applications.

Q3: Is this compound the only interesting compound found in Broussonetia papyrifera?

A3: No, research has identified other bioactive compounds in Broussonetia papyrifera. For example, broussonin A and broussonin B, also found in this plant, demonstrate notable aromatase inhibitory activity. [] This highlights the plant's diverse chemical composition and its potential as a source of various bioactive molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.